molecular formula C7H17NO B13161208 3-(Aminomethyl)hexan-2-ol

3-(Aminomethyl)hexan-2-ol

Katalognummer: B13161208
Molekulargewicht: 131.22 g/mol
InChI-Schlüssel: NSDNPCSORSHNPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)hexan-2-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and a secondary alcohol, characterized by the presence of an amino group (-NH2) attached to the third carbon and a hydroxyl group (-OH) attached to the second carbon of a hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Aminomethyl)hexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Hexan-2-one: Starting material.

    Formaldehyde: Reacts with hexan-2-one to form an intermediate.

    Ammonia: Provides the amino group.

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Forms hexan-2-one or hexanal.

    Reduction: Forms secondary amines.

    Substitution: Forms halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)hexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexan-2-ol: Similar structure but lacks the amino group.

    3-Aminopentane: Similar structure but lacks the hydroxyl group.

    2-Aminohexane: Similar structure but the amino group is attached to the second carbon.

Uniqueness

3-(Aminomethyl)hexan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Eigenschaften

Molekularformel

C7H17NO

Molekulargewicht

131.22 g/mol

IUPAC-Name

3-(aminomethyl)hexan-2-ol

InChI

InChI=1S/C7H17NO/c1-3-4-7(5-8)6(2)9/h6-7,9H,3-5,8H2,1-2H3

InChI-Schlüssel

NSDNPCSORSHNPT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CN)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.